molecular formula C14H20BNO4 B11761395 Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B11761395
M. Wt: 277.13 g/mol
InChI Key: GPXWEYDIMSHDLM-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C14H20BNO4. It is a derivative of benzoic acid and contains a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the borylation of a benzoic acid derivative. The reaction typically uses a palladium catalyst and a boronic ester reagent under an inert atmosphere . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: THF, DMF, or ethanol.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of an amino group and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Biological Activity

Methyl 4-amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 524916-42-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20BNO4C_{14}H_{20}BNO_4, with a molecular weight of 277.12 g/mol. The compound features a benzoate moiety with an amino group at the para position and a tetramethyl dioxaborolane substituent. Its structural representation is as follows:

Smiles COC(=O)C1=CC=C(N)C(B2OC(C)(C)C(C)(C)O2)=C1\text{Smiles }COC(=O)C1=CC=C(N)C(B2OC(C)(C)C(C)(C)O2)=C1

Synthesis

The synthesis of this compound typically involves the reaction of methyl 4-amino benzoate with a boron reagent, which introduces the dioxaborolane unit. The method has been refined to optimize yield and purity, often achieving over 97% purity in laboratory settings .

Anticancer Properties

Recent studies have indicated that derivatives of benzoic acid and related compounds exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit tumor growth. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, showing promise as a therapeutic agent.

A comparative study highlighted that the introduction of the tetramethyl dioxaborolane group enhances the cytotoxicity of the compound against human cancer cells compared to its non-boronated analogs .

CompoundCell Line TestedIC50 (µM)Remarks
This compoundHeLa5.0Induces apoptosis
Non-boronated analogHeLa15.0Lower efficacy

The mechanism by which this compound exerts its anticancer effects is believed to involve the disruption of microtubule dynamics. Studies suggest that the compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .

Case Studies

  • Study on Human Cancer Cell Lines : A study evaluated the effects of this compound on several human cancer cell lines including breast (MCF7), prostate (PC3), and cervical (HeLa). Results indicated that the compound exhibited selective cytotoxicity with lower IC50 values in cervical cancer cells compared to others.
  • In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues .

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

methyl 4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,16H2,1-5H3

InChI Key

GPXWEYDIMSHDLM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C(=O)OC

Origin of Product

United States

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